tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a spirocyclic arrangement and several functional groups that contribute to its chemical reactivity and biological activity.
This compound is cataloged under the CAS number 1206821-43-3 and has a molecular formula of C23H30F2N2O5. It is available from various chemical suppliers, including AChemBlock and EvitaChem, with reported purities typically around 97% . The compound is primarily utilized for research purposes rather than therapeutic applications.
tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate belongs to the class of diazaspiro compounds, which are known for their diverse biological activities. This classification highlights its relevance in pharmaceutical research, particularly in the development of new drug candidates.
The synthesis of tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate typically involves multi-step organic reactions that may include:
The synthetic route may employ various reagents and catalysts to facilitate reactions such as nucleophilic substitutions and carbonyl additions. Specific methodologies can vary based on the desired stereochemistry and yield efficiency.
The molecular structure of tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate features:
Key structural data includes:
tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity patterns are influenced by the electronic properties of the substituents, particularly the electron-withdrawing effects of the fluorine atoms.
The mechanism of action for compounds like tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate often involves interaction with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound exhibit potential anticonvulsant properties and may act as receptor antagonists in glucose regulation studies . The specific binding interactions and pathways remain subjects of ongoing investigation.
Key physical properties include:
Relevant chemical properties:
The stability and reactivity can be assessed using techniques like NMR spectroscopy and mass spectrometry to confirm structural integrity during synthesis and storage.
tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate has several notable applications in scientific research:
These applications underscore the compound's versatility and importance in advancing chemical research and drug development initiatives .
The systematic name tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate decodes as follows:
Table 1: Structural Features of the Spiro[4.5]decane Core
Feature | Description | Significance |
---|---|---|
Spiro junction | Quaternary carbon shared between two rings | Enforces 3D geometry; increases Fsp³ [4] [6] |
Ring sizes | One 5-membered ring (pyrrolidine-derived); one 6-membered ring (piperidine-derived) | Balances rigidity and synthetic accessibility [2] |
10-Oxo group | Ketone at bridgehead position (C10) | Conformational lock; H-bond acceptor site [5] |
Diazaspiro placement | N6 (Boc-protected) and N9 (alkylated) | Enables bifunctional diversification [5] |
While a specific CAS registry number for this exact compound is not provided in the search results, structurally related 6,9-diazaspiro[4.5]decane derivatives are documented under various identifiers:
The synthetic routes to this compound evolved from methodologies developed for spirocyclic diaza scaffolds in the early 2000s, driven by the need for 3D-complex fragments in drug discovery:- Key Synthetic Strategies:1. Intramolecular Cyclization: Linear precursors containing ortho-substituted difluorophenyl and ester groups undergo ring closure via N-alkylation or Michael addition to form the spiro junction. For example, α-diazo carbonyl compounds have been used in Rh(II)-catalyzed cyclizations to build related diazaspiro systems [2] [5].2. Multicomponent Reactions: Leveraging cyclic imines (e.g., derived from 4-oxopiperidine-1-carboxylate) with fluorinated aryl halides and ethyl acrylate derivatives via Pd-catalyzed coupling or nucleophilic displacement [5].3. Spirolactam Formation: The 10-oxo group likely originates from a Dieckmann-type condensation or oxidative cyclization of a diester precursor attached to the spiro carbon [5].
The choice of 3,5-difluorophenyl and ethoxycarbonylmethyl substituents reflects iterative optimization observed in medicinal chemistry campaigns:
The compound integrates three pharmacophoric elements critical for target engagement:
Table 2: Bioisosteric Equivalences in the Compound’s Architecture
Structural Element | Bioisostere For | Example Drug Application |
---|---|---|
6,9-Diazaspiro[4.5]decane core | Piperidine; Piperazine; Decahydroquinoline | Rolapitant (NK1 antagonist) [6] |
3,5-Difluorophenyl | p-Fluorophenyl; 2-pyridyl; Cyclopropyl | Fluspirilene (dopamine antagonist) [5] |
N9-Ethoxycarbonylmethyl | Acetic acid; Phosphinate; Tetrazole | Spironolactone (aldosterone antagonist) [5] |
The 6,9-diazaspiro[4.5]decane scaffold confers distinct advantages over monocyclic or fused counterparts:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1